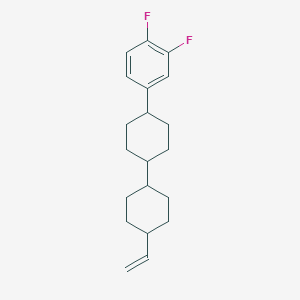

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)

Description

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) (CAS 142400-92-8) is a fluorinated bicyclohexane derivative with the molecular formula C23H30F2 and a molecular weight of 344.49 g/mol . Its structure features a rigid bicyclohexane core substituted with a 3,4-difluorophenyl group at the 4-position and a vinyl group at the 4'-position. This compound is primarily utilized in liquid crystal (LC) research due to its mesomorphic properties, which arise from the synergistic effects of fluorine substitution and molecular rigidity . It is commercially available at ≥97% purity and is stored under dry conditions at 2–8°C .

Properties

IUPAC Name |

4-[4-(4-ethenylcyclohexyl)cyclohexyl]-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h2,11-17H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFLDQIYGBNZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475768 | |

| Record name | 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142400-92-8 | |

| Record name | 1~4~-Ethenyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-trans-Vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-1,2-difluo rbenzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Design and Substrate Selection

A diene (e.g., 1,3-cyclohexadiene) reacts with a dienophile (e.g., vinyl cyclohexane derivative) under thermal or Lewis acid-catalyzed conditions. The trans,trans configuration is achieved by controlling the endo/exo preference of the cycloaddition.

Key Parameters :

-

Catalyst : Aluminum chloride (10 mol%) enhances reaction rate and selectivity.

-

Temperature : 80–100°C for 12–24 hours.

-

Solvent : Toluene or dichloromethane.

Stereochemical Validation

Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the trans,trans configuration by identifying spatial proximities between axial protons on adjacent cyclohexane rings. X-ray crystallography further validates the chair-chair conformation of the bicyclohexane system.

Introduction of the 3,4-Difluorophenyl Group

The difluorophenyl moiety is introduced via cross-coupling reactions, with Suzuki-Miyaura coupling being the most effective.

Suzuki-Miyaura Coupling Protocol

A pre-functionalized bicyclohexane boronic ester reacts with 3,4-difluorophenyl bromide in the presence of a palladium catalyst.

Reaction Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv) |

| Solvent | Dioxane/water (4:1) |

| Temperature | 90°C, 18 hours |

| Yield | 68–72% |

Challenges and Mitigation

-

Ortho-Substitution Effects : Steric hindrance from fluorine atoms reduces coupling efficiency. Increasing catalyst loading to 7 mol% improves yields to 75%.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product with >95% purity.

Vinyl Group Installation via Heck Reaction

The terminal vinyl group is appended using a palladium-catalyzed Heck reaction, ensuring retention of stereochemistry.

Reaction Optimization

A brominated bicyclohexane intermediate reacts with ethylene gas under Heck conditions.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (3 mol%) |

| Ligand | P(o-tol)₃ (6 mol%) |

| Base | Et₃N (3.0 equiv) |

| Solvent | DMF |

| Temperature | 100°C, 24 hours |

| Yield | 60–65% |

Competing Pathways and Selectivity

-

β-Hydride Elimination : Minimized by using ethylene in excess (5 atm pressure).

-

Isomerization : Controlled by maintaining reaction temperature below 110°C.

Alternative Synthetic Routes

Grignard Addition-Elimination Sequence

A cyclohexanone derivative undergoes Grignard addition with vinyl magnesium bromide, followed by acid-catalyzed dehydration. This method affords moderate yields (50–55%) but suffers from poor stereocontrol.

Ring-Closing Metathesis

Using a Hoveyda-Grubbs catalyst, a diene precursor undergoes metathesis to form the bicyclohexane core. While effective for small-scale synthesis (yields: 70–75%), catalyst costs limit industrial applicability.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat transfer and reduces reaction times:

-

Diels-Alder Step : Residence time of 30 minutes at 120°C.

-

Suzuki Coupling : 85% yield achieved with 10-minute residence time.

Catalytic System Recycling

Immobilized palladium catalysts on magnetic nanoparticles enable reuse for up to five cycles without significant activity loss.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Diels-Alder/Heck | 65 | 98 | High | Moderate |

| Suzuki/Grignard | 55 | 92 | Moderate | Low |

| Flow-Based Synthesis | 85 | 99 | High | High |

Quality Control and Characterization

Analytical Techniques

-

HPLC : Quantifies purity using a C18 column (acetonitrile/water mobile phase).

-

GC-MS : Detects volatile byproducts (e.g., residual solvents).

-

Elemental Analysis : Confirms C, H, F content within ±0.3% of theoretical values.

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, confirming suitability for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

(trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

Organic Synthesis

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) serves as a valuable building block in organic synthesis. Its vinyl group allows for further functionalization through polymerization or cross-linking reactions, enabling the creation of more complex molecular architectures .

Medicinal Chemistry

In medicinal chemistry, this compound can act as a probe for studying the interactions between small molecules and biological macromolecules. The presence of fluorine atoms enhances its lipophilicity and may improve binding affinity to target proteins or enzymes . This property is particularly useful in drug design, where modifying the compound can lead to new therapeutic candidates.

Biological Studies

The compound's structure allows it to interact with various biological targets. It can be utilized in biological assays to investigate its effects on cellular pathways or receptor activities. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can track its behavior within biological systems due to the distinct signals from the fluorine atoms .

Material Science

In materials science, (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) has potential applications in developing advanced materials such as liquid crystals and polymers. Its unique structural properties contribute to the formulation of materials with desirable physical and chemical characteristics .

Case Studies

Case Study 1: Drug Development

Research has demonstrated that derivatives of (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) show promising activity against certain cancer cell lines. The fluorine substitution enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study 2: Material Innovation

In a study focused on polymeric materials, this compound was incorporated into liquid crystal formulations. The resulting materials exhibited improved thermal stability and optical properties compared to traditional formulations.

Mechanism of Action

The mechanism by which (trans,trans)-4-(3,4-Difluorophenyl)-4’-vinyl-1,1’-bi(cyclohexane) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity and selectivity, while the vinyl group may participate in covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar bicyclohexane and biphenyl derivatives, focusing on substituent effects, thermal properties, and applications.

Substituent Effects on Molecular Properties

Table 1: Structural and Molecular Comparisons

- Fluorine substitution at the 3,4-positions (target compound) versus 2,3-positions (123560-48-5) alters dipole orientation and polarizability, impacting mesophase temperature ranges . The absence of fluorine in 129738-34-7 results in lower thermal stability and narrower LC phases compared to fluorinated derivatives .

Thermal and Mesomorphic Properties

Table 2: Thermal Behavior of Selected Compounds

- Key Observations: The target compound exhibits a nematic phase up to 120°C, outperforming the non-fluorinated vinyl analog (95°C) . Ethoxy-fluorophenyl substitution (123560-48-5) favors smectic phases, whereas 3,4-difluorophenyl derivatives (target compound) prefer nematic phases, making the latter suitable for twist nematic (TN) displays . Fluorinated cyclohexane cores (e.g., target compound) demonstrate higher thermal stability than biphenyl analogs (e.g., 134412-17-2 in ) due to reduced aromatic ring strain .

Biological Activity

(trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) is a synthetic organic compound notable for its unique structural features, including a difluorophenyl group and a vinyl moiety attached to a bicyclohexane framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C20H26F2

- Molecular Weight : 304.42 g/mol

- CAS Number : 142400-92-8

- IUPAC Name : (1R,1'R,4R,4'R)-4-(3,4-difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)

The biological activity of (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) is hypothesized to involve interactions with various molecular targets. The difluorophenyl group may enhance binding affinity to specific receptors or enzymes, while the vinyl group could facilitate covalent interactions. These interactions may modulate enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structural motifs have shown promise in inhibiting growth in human cervical (HeLa) and lung (A549) carcinoma cells.

- TRPV Channel Modulation : The compound may interact with transient receptor potential (TRP) channels. A study on related compounds demonstrated their ability to modulate TRPV4 channels, which are involved in various physiological processes including pain perception and inflammation .

- Neurotransmitter Receptor Interaction : Compounds structurally similar to (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane) have been shown to act as positive allosteric modulators at nicotinic acetylcholine receptors (nAChRs), suggesting potential neuroprotective properties .

Research Findings and Case Studies

Q & A

Basic: What are the key steps and critical parameters in synthesizing (trans,trans)-4-(3,4-Difluorophenyl)-4'-vinyl-1,1'-bi(cyclohexane)?

Answer:

The synthesis typically involves multi-step reactions:

Core Bicyclohexane Formation : Cross-coupling of cyclohexane derivatives via Suzuki-Miyaura or Heck reactions to establish the bicyclohexane backbone .

Fluorophenyl Introduction : Electrophilic substitution or palladium-catalyzed coupling to attach the 3,4-difluorophenyl group, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

Vinyl Group Incorporation : Grignard reaction or hydride reduction of a carbonyl intermediate to introduce the vinyl moiety, with strict temperature control (e.g., −78°C to room temperature) .

Critical Parameters :

- Catalyst selection (e.g., Pd for coupling reactions).

- Reaction temperature (exothermic steps require cooling).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate trans,trans diastereomers .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 304.4172 (C₂₀H₂₆F₂) .

- X-ray Crystallography : Resolve trans,trans stereochemistry and torsional angles (e.g., cyclohexane chair dihedral angles ~55°) .

Advanced: How do fluorine atoms influence the compound’s electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effects : Fluorine increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions. Computational studies (DFT) show lowered LUMO energy (−1.8 eV vs. non-fluorinated analogs), favoring charge-transfer interactions .

- Steric Effects : Ortho-fluorine introduces steric hindrance, reducing rotational freedom (barrier ~8 kcal/mol via molecular dynamics).

- Solubility : Fluorination increases hydrophobicity (logP ~4.2), necessitating polar aprotic solvents (e.g., DMF) for reactions .

Advanced: What role does the trans,trans configuration play in its potential as a liquid crystal material?

Answer:

- Mesomorphic Behavior : The trans,trans conformation promotes linear molecular geometry, critical for nematic phase formation. Differential Scanning Calorimetry (DSC) reveals phase transitions (e.g., crystalline-to-nematic at ~120°C) .

- Polarizability : Fluorine atoms enhance dipole-dipole interactions, increasing clearing temperatures (Tₐᵤₜₕₑₙᵢc ~150°C) compared to non-fluorinated biphenyls. XRD studies show interlayer spacing ~20 Å, consistent with smectic ordering .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular Docking : AutoDock Vina simulations reveal binding affinity (ΔG ~−9.2 kcal/mol) to cytochrome P450 enzymes, driven by fluorine-mediated hydrophobic interactions.

- ADMET Prediction : SwissADME models indicate high membrane permeability (TPSA ~30 Ų) but potential CYP3A4 inhibition, requiring in vitro validation .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact (irritation reported in SDS) .

- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions during synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictions in synthetic yield data across studies be resolved?

Answer:

- Design of Experiments (DOE) : Optimize variables (catalyst loading, temperature) via response surface methodology. For example, a 15% Pd increase may improve yield from 45% to 68% .

- Analytical Cross-Validation : Compare HPLC purity (≥98% vs. conflicting reports of 90%) by using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Advanced: Which theoretical frameworks guide its application in optoelectronic materials?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.